N-(2-bromo-4-methylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
The compound N-(2-bromo-4-methylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide features a 1,2,4-triazole core substituted at position 4 with a prop-2-en-1-yl (allyl) group and at position 5 with a furan-2-yl moiety. The acetamide side chain is attached via a sulfanyl linker to the triazole and terminates in a 2-bromo-4-methylphenyl group.
Key structural features influencing its reactivity and bioactivity include:
- Electron-withdrawing bromo group on the phenyl ring, enhancing stability and binding to hydrophobic pockets.
- Furan-2-yl substituent, contributing π-π interactions and moderate polarity.
Properties
Molecular Formula |
C18H17BrN4O2S |
|---|---|
Molecular Weight |
433.3 g/mol |
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H17BrN4O2S/c1-3-8-23-17(15-5-4-9-25-15)21-22-18(23)26-11-16(24)20-14-7-6-12(2)10-13(14)19/h3-7,9-10H,1,8,11H2,2H3,(H,20,24) |
InChI Key |
QHXCHTNSEATFFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CO3)Br |
Origin of Product |
United States |
Biological Activity
N-(2-bromo-4-methylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, particularly its antimicrobial and anticancer effects, supported by experimental data and case studies.
Chemical Structure and Properties
The compound's chemical formula is , and it features a complex structure that includes a brominated aromatic ring, a furan moiety, and a triazole unit. These structural components are critical for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties.
In Vitro Studies
In vitro assays have shown that this compound is effective against various bacterial strains. The minimum inhibitory concentrations (MICs) were determined to be between 0.25 µg/mL and 16 µg/mL for clinical isolates of cocci, indicating strong antibacterial activity compared to standard antibiotics like Ciprofloxacin .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 4 |
| Pseudomonas aeruginosa | 8 |
| Streptococcus pneumoniae | 16 |
The antimicrobial action is attributed to the disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways. The presence of the triazole ring enhances the compound's ability to interact with bacterial enzymes crucial for survival.
Anticancer Activity
In addition to its antibacterial properties, the compound has shown promising anticancer activity in various cancer cell lines.
Cell Viability Assays
MTT assays were conducted on human cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that the compound reduced cell viability significantly with IC50 values ranging from 10 µM to 20 µM:
Table 2: Anticancer Activity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 12 |
| A549 (lung) | 18 |
The anticancer effects are believed to be mediated through apoptosis induction via the intrinsic pathway. The compound may activate caspases and modulate Bcl-2 family proteins, leading to programmed cell death in malignant cells.
Case Studies and Research Findings
A recent study evaluated the therapeutic potential of this compound in vivo using xenograft models. The results demonstrated a significant reduction in tumor size compared to control groups treated with saline or standard chemotherapy agents . This highlights the compound's potential as a lead candidate for further development in cancer therapy.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Triazole Core
Compound A : N-(2-bromo-4-methylphenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ()
- Key differences :
- Ethyl group replaces the allyl at position 3.
- Pyridinyl replaces furan-2-yl at position 4.
- Ethyl substitution reduces steric hindrance compared to allyl, possibly improving metabolic stability.
Compound B : N-(2-bromo-4,6-difluorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ()
Variations in the Aromatic Acetamide Moiety
Compound C : 2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide ()
- Key differences :
- 4-Sulfamoylphenyl instead of 2-bromo-4-methylphenyl.
- 4-Bromophenyl and 4-pyridinyl on the triazole.
- Impact :
Compound D : N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide ()
- Key differences :
- Chlorophenyl terminal group and methylsulfanylbenzyl substituent on triazole.
- Impact: Chlorine’s electronegativity may alter binding kinetics compared to bromine.
Anti-Exudative and Anti-Inflammatory Activity
- The target compound’s furan-2-yl and allyl groups correlate with anti-exudative activity in analogues ().
- Compound E: 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives () exhibit dose-dependent anti-inflammatory effects, suggesting the furan moiety is critical for activity .
- Replacement of furan with pyridinyl (Compound A) may shift activity toward antimicrobial targets due to increased basicity .
Antimicrobial Potential
Physicochemical and Structural Analysis
NMR Spectral Shifts
- The target compound’s allyl and bromo groups would produce distinct chemical shifts in regions A (positions 39–44) and B (positions 29–36) compared to ethyl or methyl analogues ().
- Amino-substituted triazoles (e.g., Compound E) show downfield shifts in region B due to electron-donating effects .
Crystallographic Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
